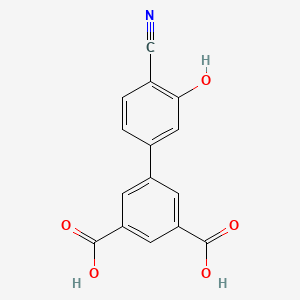![molecular formula C17H14N2O2 B6377107 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261986-93-9](/img/structure/B6377107.png)
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% (2C4CPCP) is an organic compound belonging to the phenol family. It is a white crystalline solid with a melting point of 87-89°C. 2C4CPCP is used in many scientific applications, such as organic synthesis, pharmaceutical research, and drug development. This compound has a variety of biochemical and physiological effects on the body, which can be beneficial or detrimental depending on the usage.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as drugs, pesticides, and dyes. It is also used in the development of new drugs, as well as in the study of enzyme inhibitors and other biochemical processes. Additionally, 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is used in the study of the structure and function of proteins, as well as in the study of the mechanism of action of drugs.
Wirkmechanismus
The mechanism of action of 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase. This inhibition can lead to changes in the metabolism of drugs, which can affect their effectiveness and toxicity. Additionally, 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% can interact with other molecules in the body, leading to changes in their structure and function.
Biochemical and Physiological Effects
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has a variety of biochemical and physiological effects on the body. It can act as an inhibitor of enzymes, leading to changes in the metabolism of drugs. Additionally, it can interact with other molecules in the body, leading to changes in their structure and function. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as the ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% in lab experiments include its low cost, high purity, and ease of synthesis. Additionally, it is a versatile compound, with a wide range of applications in scientific research. However, there are some limitations to its use, such as its potential toxicity, and the fact that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a variety of potential future directions for 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% research. For example, further studies could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%, such as its use as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Finally, further studies could be conducted to explore the potential of 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% as a drug development tool, as well as its potential for use in the synthesis of other compounds.
Synthesemethoden
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% can be synthesized by a variety of methods. The most common method is a three-step process that involves the reaction of 4-cyano-3-methoxybenzaldehyde with cyclopropylamine in an acid-catalyzed condensation, followed by an oxidation reaction with potassium permanganate, and finally a purification step using silica gel chromatography. This method yields a 95% pure product.
Eigenschaften
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-10-14-9-12(4-7-16(14)20)11-2-1-3-13(8-11)17(21)19-15-5-6-15/h1-4,7-9,15,20H,5-6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCPRFDDLZPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684955 |
Source


|
| Record name | 3'-Cyano-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261986-93-9 |
Source


|
| Record name | 3'-Cyano-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)





![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)




![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)